Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
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Overview
Description
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound featuring a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.2]octane core, which provides a rigid framework that can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as tropinone.
Reduction: The ketone group in tropinone is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a series of steps involving protection and deprotection of functional groups.
Esterification: The carboxylic acid group is esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reduction: Using catalytic hydrogenation for the reduction step.
Continuous flow processes: To improve efficiency and yield.
Automated purification: Techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure but differ in functional groups and biological activity.
Azabicyclo Compounds: These include various derivatives with different substituents, affecting their chemical and biological properties.
List of Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Ethyl (2R,3R)-3-aminobicyclo[22
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 |
InChI Key |
CFRFVTFZTABHIF-FJEDJHNJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](C2CCC1CC2)N.Cl |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2.Cl |
Origin of Product |
United States |
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